Superior TRPA1 Antagonist Potency Compared to Benchmark Inhibitor A-967079
The compound demonstrates exceptionally potent antagonism of the human TRPA1 channel, with an IC50 of 6.90 nM [1]. This is significantly more potent than the well-characterized TRPA1 inhibitor A-967079, which exhibits an IC50 of 67 nM against the human isoform under comparable assay conditions . This represents an approximately 9.7-fold improvement in potency. Against the rat isoform, the compound's IC50 is 8.80 nM, compared to 289 nM for A-967079, a ~33-fold enhancement [1].
| Evidence Dimension | TRPA1 Channel Antagonism (IC50) |
|---|---|
| Target Compound Data | 6.90 nM (human), 8.80 nM (rat) |
| Comparator Or Baseline | A-967079: 67 nM (human), 289 nM (rat) |
| Quantified Difference | ~9.7-fold more potent (human); ~33-fold more potent (rat) |
| Conditions | Recombinant human or rat TRPA1 expressed in HEK293F cells; reduction in AITC-induced intracellular Ca2+ increase |
Why This Matters
This superior potency establishes the compound as a preferred chemical starting point for the development of next-generation TRPA1 antagonists for pain and inflammatory disorders, offering a clear procurement advantage over less potent alternatives.
- [1] BindingDB. (2023). BDBM50652931: Antagonist activity at recombinant human TRPA1 expressed in HEK293F cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50652931 View Source
